

# The Dichotomous Role of BAI1 in Angiogenesis and Cancer: A Technical Guide

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## Executive Summary

Brain-specific angiogenesis inhibitor 1 (**BAI1**), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a multifaceted transmembrane protein with significant implications in the fields of oncology and vascular biology.<sup>[1][2][3]</sup> Primarily recognized for its potent anti-angiogenic and tumor-suppressive functions, **BAI1**'s expression is frequently diminished or silenced in various malignancies, including glioblastoma, medulloblastoma, lung, and breast cancer.<sup>[1][4][5][6][7][8][9]</sup> This loss of expression is often correlated with increased tumor progression, vascularity, and poor patient prognosis.<sup>[1][6]</sup> **BAI1** exerts its influence through a variety of mechanisms, including the inhibition of endothelial cell proliferation, the engulfment of apoptotic cells, and the modulation of key signaling pathways involving p53 and Rac1.<sup>[2][10][11]</sup> This technical guide provides an in-depth exploration of the core functions of **BAI1**, its signaling cascades, and the experimental methodologies used to elucidate its role in angiogenesis and cancer, offering a comprehensive resource for researchers and drug development professionals.

## BAI1 Structure and Function

**BAI1** is a member of the adhesion G protein-coupled receptor (GPCR) family, characterized by a large extracellular domain, a seven-transmembrane region, and an intracellular domain.<sup>[1]</sup> The extracellular domain contains several functional motifs, including five thrombospondin type

1 repeats (TSRs), an integrin-binding Arg-Gly-Asp (RGD) motif, and a G protein-coupled receptor autoproteolysis-inducing (GAIN) domain.[1][12][13][14]

The anti-angiogenic activity of **BAI1** is largely attributed to its TSRs.[12][15] The extracellular domain of **BAI1** can be proteolytically cleaved at a GPCR proteolytic site (GPS) to release a 120 kDa soluble fragment known as Vasculostatin (Vstat120).[1][16][17][18] This secreted fragment, containing the five TSRs, potently inhibits angiogenesis and tumor growth.[1][16][17][18] Another cleavage by matrix metalloproteinase 14 (MMP14) generates a 40 kDa fragment, Vasculostatin-40, which also possesses anti-angiogenic properties.[14][19]

Beyond its anti-angiogenic role, **BAI1** is a recognized phagocytic receptor.[2][10] It directly binds to phosphatidylserine exposed on the surface of apoptotic cells via its TSRs, triggering their engulfment.[2][20][21] This function is crucial for tissue homeostasis and the prevention of chronic inflammation.

## BAI1 in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[22] **BAI1** acts as a negative regulator of this process through multiple mechanisms.

## Inhibition of Endothelial Cell Proliferation and Migration

The secreted fragments of **BAI1**, particularly Vstat120, can directly inhibit the proliferation and migration of endothelial cells, the building blocks of blood vessels.[16][23] This inhibition is mediated, at least in part, through the interaction of the TSRs with receptors on endothelial cells, such as CD36 and  $\alpha\beta 5$  integrin.[1][23] The binding of **BAI1**-TSRs to  $\alpha\beta 5$  integrin has been shown to suppress endothelial cell proliferation.[23]

## Induction of Endothelial Cell Apoptosis

Overexpression of **BAI1** in vascular endothelial cells can lead to increased apoptosis, further contributing to its anti-angiogenic effects.[1]

## BAI1 in Cancer

The role of **BAI1** as a tumor suppressor is well-documented across a range of cancers.[1][4][24] Its expression is frequently downregulated in malignant tissues, and restoration of its

expression has been shown to reduce tumor growth and vascularity in preclinical models.[\[1\]\[5\]\[6\]\[25\]](#)

## Downregulation in Cancer

Decreased **BAI1** expression has been observed in glioblastoma, medulloblastoma, lung adenocarcinoma, colorectal cancer, renal cell carcinoma, and breast cancer.[\[1\]\[4\]\[5\]\[6\]\[12\]\[26\]](#) This downregulation is often a consequence of epigenetic silencing through promoter hypermethylation.[\[1\]\[5\]\[6\]\[8\]\[27\]](#) The methyl-CpG-binding protein MBD2 has been implicated in maintaining the silenced state of the **BAI1** gene in glioblastoma.[\[8\]\[27\]](#)

## Tumor Suppressive Functions

The tumor-suppressive activities of **BAI1** are multifaceted and include:

- **Inhibition of Angiogenesis:** By restricting the blood supply to tumors, **BAI1** can stifle their growth and metastatic potential.[\[22\]\[25\]](#)
- **Induction of Apoptosis:** **BAI1** can promote the engulfment of apoptotic cancer cells, contributing to tumor clearance.[\[10\]](#)
- **Modulation of Signaling Pathways:** **BAI1** interacts with and modulates key signaling pathways that regulate cell growth, proliferation, and survival.

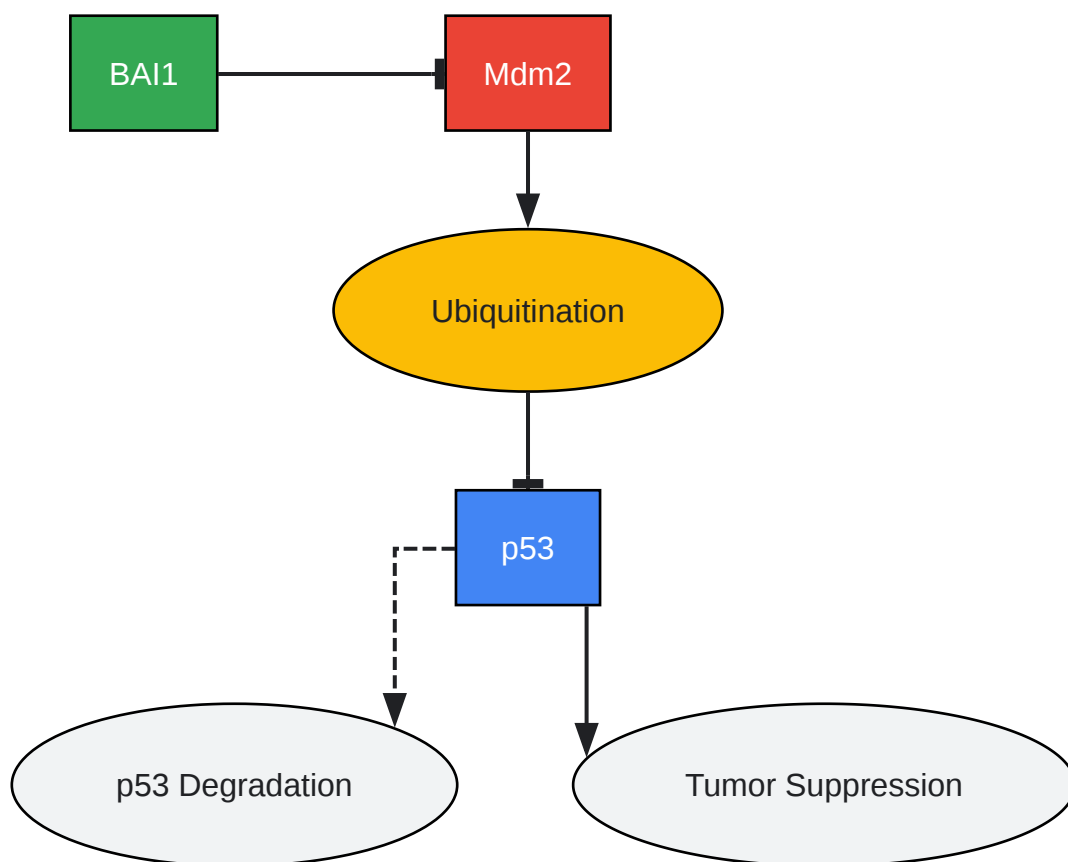
## Signaling Pathways

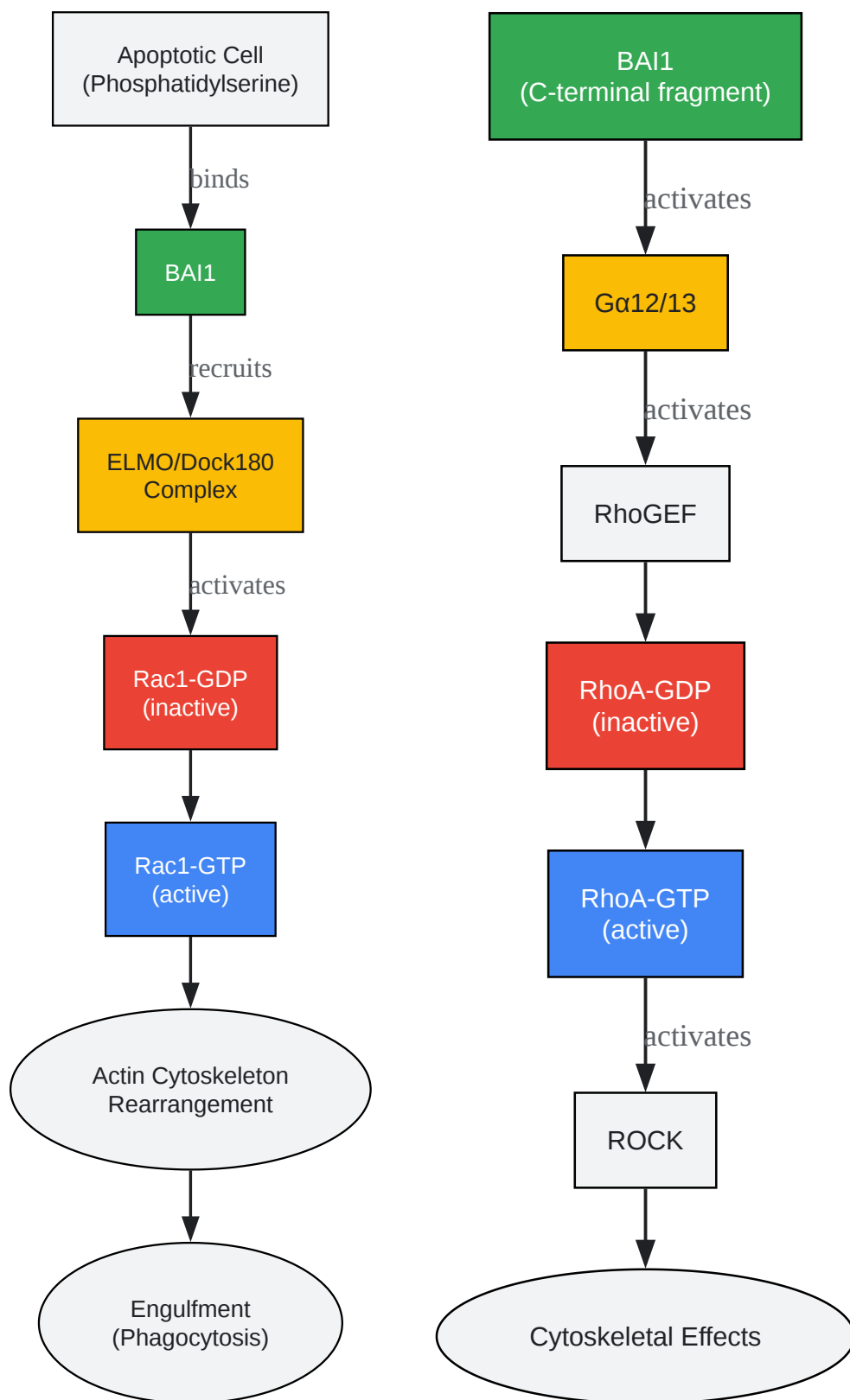
**BAI1** is integrated into several critical signaling networks that underpin its role in angiogenesis and cancer.

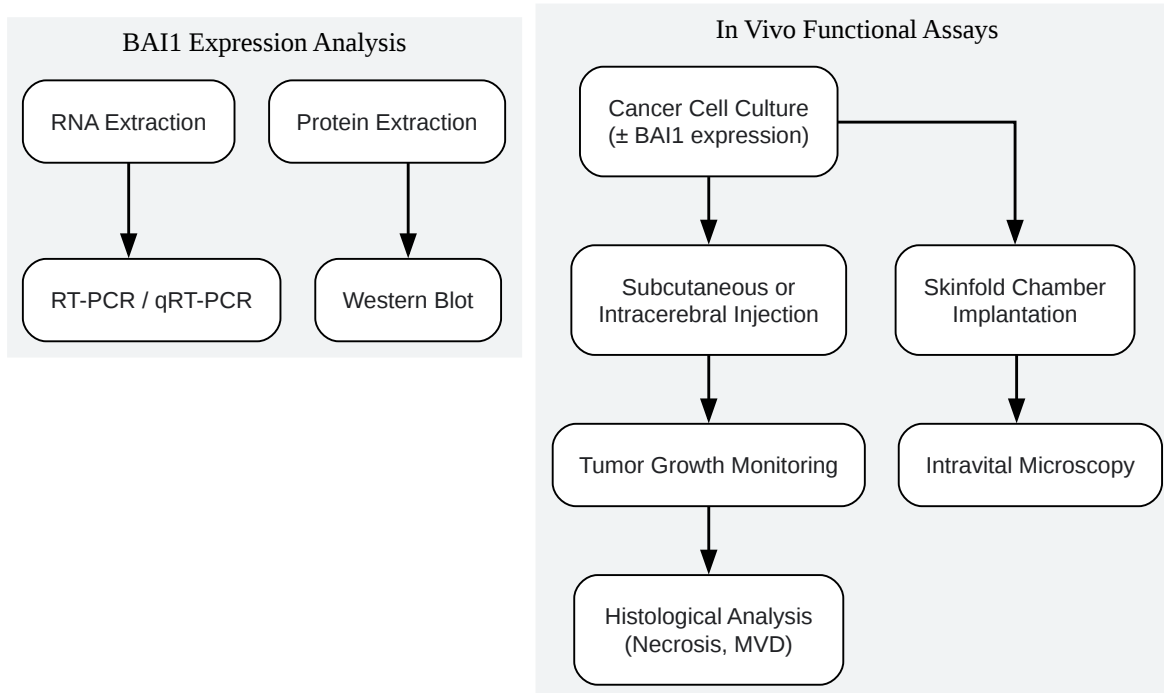
## The p53-BAI1 Axis

**BAI1** was initially identified as a p53-target gene, containing a functional p53-binding site within an intron.[\[15\]\[22\]](#) Wild-type p53 can induce the expression of **BAI1**.[\[22\]](#) However, the direct transcriptional regulation of **BAI1** by p53 in some cancer types, like glioblastoma, has been debated, with some studies showing no correlation between **BAI1** and p53 expression.[\[12\]\[28\]](#) More recently, a crucial link has been established where **BAI1** can protect the p53 tumor suppressor protein from degradation.[\[11\]](#) **BAI1** achieves this by preventing the E3 ubiquitin

ligase Mdm2 from mediating the polyubiquitination of p53.[11][29] The loss of **BAI1** leads to reduced p53 levels, thereby promoting tumor growth.[11]







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